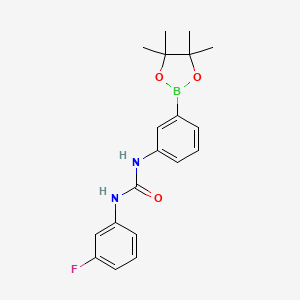
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
概要
説明
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (also known as 3FP-TMDU) is a small molecule organic compound that has been gaining attention in recent years due to its potential use in various scientific research applications. It is a bifunctional compound with both a phenyl urea and a tetramethyl dioxaborolane moiety, which makes it an interesting candidate for a range of research studies.
科学的研究の応用
3FP-TMDU has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, as a potential inhibitor of proteases, and as a potential inhibitor of telomerase. It has also been studied for potential use as an anti-inflammatory agent, and has been used in studies of the effects of oxidative stress. Additionally, 3FP-TMDU has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antifungal agent.
作用機序
The mechanism of action of 3FP-TMDU is not yet fully understood. However, it is believed to act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. It has also been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 3FP-TMDU are not yet fully understood. However, it has been suggested that 3FP-TMDU may act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 3FP-TMDU in lab experiments include its ease of synthesis, its potential to act as an inhibitor of proteases, telomerases, and other enzymes, and its potential to act as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells. However, there are some limitations to using 3FP-TMDU in lab experiments, including its low solubility in aqueous solutions, its low stability, and its potential to cause toxicity.
将来の方向性
The potential future directions for 3FP-TMDU include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use as an inhibitor of proteases, telomerases, and other enzymes. Additionally, further studies could be conducted to investigate its potential use as an antioxidant, anti-inflammatory agent, and cancer cell inhibitor. Additionally, further studies could be conducted to investigate the potential use of 3FP-TMDU in drug delivery systems, and its potential use as an adjuvant for vaccines. Finally, further studies could be conducted to investigate the potential use of 3FP-TMDU in the treatment of neurological disorders.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPINMTXBDIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716704 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874302-03-1 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



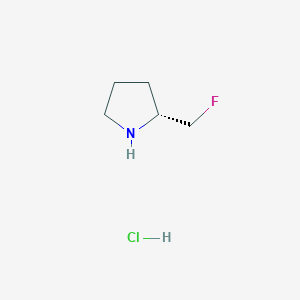
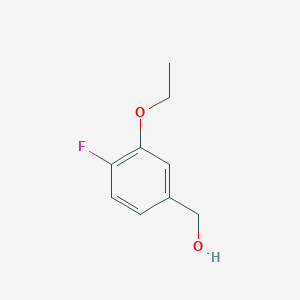
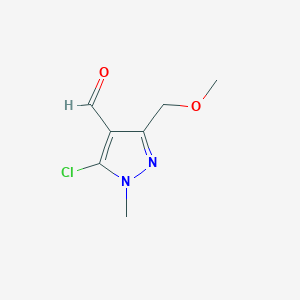
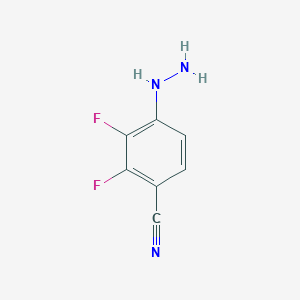
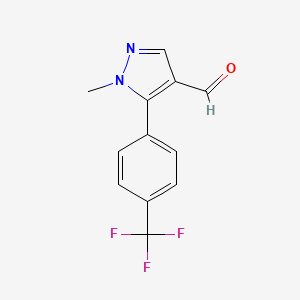
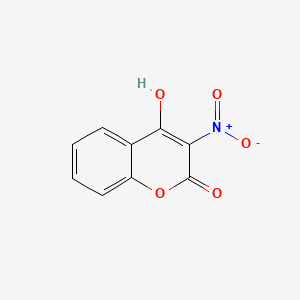
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
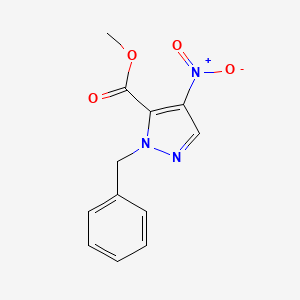
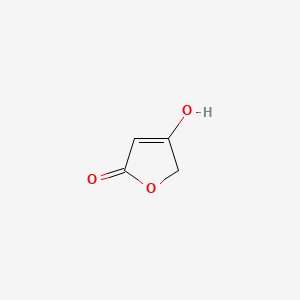
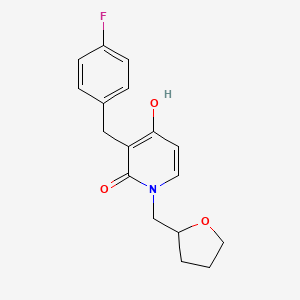
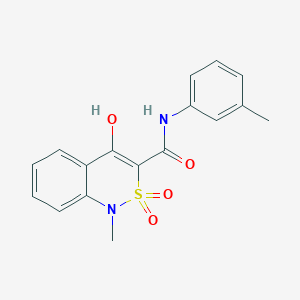
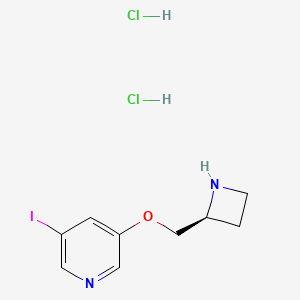
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)